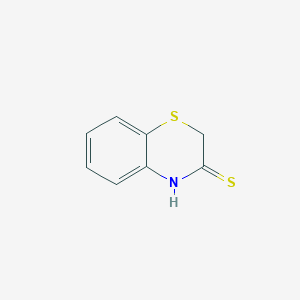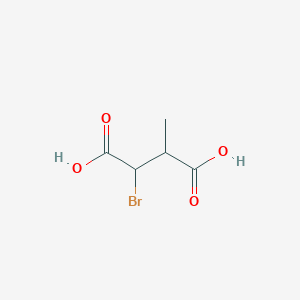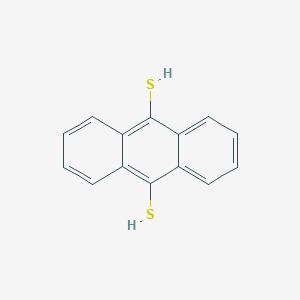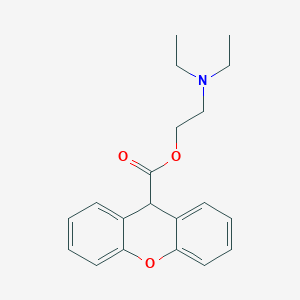
9-Xanthenecarboxylic acid 2-diethylaminoethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Xanthenecarboxylic acid 2-diethylaminoethyl ester, also known as Xanomeline, is a muscarinic acetylcholine receptor agonist that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1980s and has since been the subject of numerous scientific studies due to its unique pharmacological properties.
Mécanisme D'action
9-Xanthenecarboxylic acid 2-diethylaminoethyl ester acts as a selective agonist of muscarinic acetylcholine receptors, particularly the M1 and M4 subtypes. Activation of these receptors leads to an increase in intracellular calcium levels and the activation of downstream signaling pathways, ultimately resulting in the therapeutic effects observed with 9-Xanthenecarboxylic acid 2-diethylaminoethyl ester.
Effets Biochimiques Et Physiologiques
9-Xanthenecarboxylic acid 2-diethylaminoethyl ester has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of gene expression, and the activation of neuroprotective pathways. It has also been shown to increase blood flow to the brain, which may contribute to its cognitive-enhancing effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 9-Xanthenecarboxylic acid 2-diethylaminoethyl ester is its selectivity for muscarinic receptors, which allows for more targeted and specific effects compared to non-selective agonists. However, its potency and efficacy can vary depending on the experimental conditions, and it may not be suitable for all applications due to its potential side effects and toxicity.
Orientations Futures
There are several potential future directions for research on 9-Xanthenecarboxylic acid 2-diethylaminoethyl ester, including the development of more potent and selective analogs, the investigation of its potential as a treatment for other neurological disorders, and the exploration of its mechanisms of action at the molecular level. Additionally, the use of 9-Xanthenecarboxylic acid 2-diethylaminoethyl ester in combination with other drugs or therapies may enhance its therapeutic potential and reduce the risk of side effects.
Méthodes De Synthèse
The synthesis of 9-Xanthenecarboxylic acid 2-diethylaminoethyl ester involves several steps, including the reaction of xanthene-9-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with diethylaminoethanol in the presence of a base to yield the final product. The synthesis of 9-Xanthenecarboxylic acid 2-diethylaminoethyl ester is relatively straightforward and can be carried out on a large scale, making it a viable option for pharmaceutical production.
Applications De Recherche Scientifique
9-Xanthenecarboxylic acid 2-diethylaminoethyl ester has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has been shown to improve cognitive function and memory in animal models of these diseases, and has also been investigated for its potential as an analgesic and anti-inflammatory agent.
Propriétés
Numéro CAS |
24539-72-8 |
|---|---|
Nom du produit |
9-Xanthenecarboxylic acid 2-diethylaminoethyl ester |
Formule moléculaire |
C20H23NO3 |
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
2-(diethylamino)ethyl 9H-xanthene-9-carboxylate |
InChI |
InChI=1S/C20H23NO3/c1-3-21(4-2)13-14-23-20(22)19-15-9-5-7-11-17(15)24-18-12-8-6-10-16(18)19/h5-12,19H,3-4,13-14H2,1-2H3 |
Clé InChI |
HIGMQFBAGGGECD-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13 |
SMILES canonique |
CCN(CC)CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13 |
Autres numéros CAS |
24539-72-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B184597.png)
![3-Phenyl-2-oxa-3-azabicyclo[2.2.2]oct-5-ene](/img/structure/B184600.png)
![N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B184604.png)


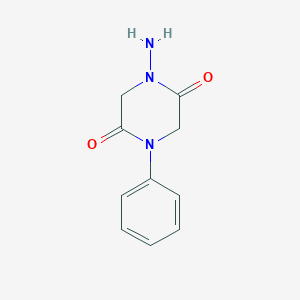

![(S)-Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one](/img/structure/B184612.png)
